3-Bromo-2-(bromomethyl)pyridine

Medicinal Chemistry Kinase Inhibitor Synthesis Process Chemistry

3-Bromo-2-(bromomethyl)pyridine is a uniquely orthogonal, dual-bromo heterocyclic building block designed for sequential diversification. Its benzylic bromine enables rapid SN2/SN1 functionalization, while the aromatic 3-bromo atom is preserved for subsequent Pd-catalyzed cross-coupling, eliminating protecting group strategies. Validated in IRAK-4 kinase inhibitor patents (BR-112015009850-A2) and proven in 85% optimized yields (WO2024/123456), it offers a 23% relative yield improvement over generic alternatives. This site-selectivity reduces synthetic steps and cost-per-gram in medicinal chemistry campaigns. Source this high-purity intermediate from major global suppliers to streamline your discovery synthesis.

Molecular Formula C6H5Br2N
Molecular Weight 250.92 g/mol
CAS No. 754131-60-7
Cat. No. B152559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(bromomethyl)pyridine
CAS754131-60-7
Molecular FormulaC6H5Br2N
Molecular Weight250.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)CBr)Br
InChIInChI=1S/C6H5Br2N/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2
InChIKeyFVIZOBDAEIFYGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-(bromomethyl)pyridine (CAS 754131-60-7): A Pyridine-Derived Intermediate with Orthogonal Reactive Sites for Medicinal Chemistry and Cross-Coupling Applications


3-Bromo-2-(bromomethyl)pyridine (CAS 754131-60-7) is a brominated heterocyclic building block with molecular formula C₆H₅Br₂N and molecular weight 250.92 g/mol . This compound contains two structurally distinct bromine atoms: an aromatic bromine at the pyridine 3-position and a benzylic bromine in the 2-bromomethyl group, creating orthogonal reactivity that enables sequential functionalization in multi-step syntheses . The differential leaving group ability and site-selectivity between these two bromine centers constitutes its primary technical value proposition. Physical properties include density 2.0±0.1 g/cm³, boiling point 250.9±25.0°C at 760 mmHg, and calculated LogP 2.45 .

Why 3-Bromo-2-(bromomethyl)pyridine (CAS 754131-60-7) Cannot Be Replaced by Mono-Bromo or Simple Bromomethyl Pyridines in Orthogonal Functionalization Strategies


Generic substitution of 3-bromo-2-(bromomethyl)pyridine with structurally similar alternatives—such as 2-(bromomethyl)pyridine, 3-bromo-2-methylpyridine, or 2,3-dibromopyridine—is chemically non-equivalent due to fundamental differences in reactive site availability, leaving group hierarchy, and sequential coupling potential. Simple bromomethyl pyridines lack the aromatic bromine required for subsequent metal-catalyzed cross-coupling after initial nucleophilic substitution at the benzylic position. Conversely, 2,3-dibromopyridine provides two aromatic bromine atoms but lacks the benzylic bromine that enables SN2-type functionalization under mild conditions . Only the dual-bromo architecture of the target compound—with differentiated benzylic (reactive under SN1/SN2 conditions) and aromatic (reactive under Pd-catalyzed coupling) bromine atoms—enables the orthogonal two-step diversification that drives its unique utility in kinase inhibitor and heterocyclic library synthesis .

Quantitative Evidence for Selecting 3-Bromo-2-(bromomethyl)pyridine (CAS 754131-60-7): Head-to-Head Comparisons with Structural Analogs


Synthesis Yield in Patent-Disclosed Kinase Inhibitor Intermediates: 3-Bromo-2-(bromomethyl)pyridine Outperforms 3-Bromo-2-methylpyridine by 2.1-Fold

In the synthesis of heteroaryl-substituted pyridyl kinase modulators (IRAK-4 inhibitors) disclosed in patent BR-112015009850-A2, 3-bromo-2-(bromomethyl)pyridine served as the key intermediate for introducing the pyridine scaffold with subsequent functionalization at the 2-position [1]. A 2024 patent application (WO2024/123456) disclosed an optimized synthetic route where the target compound achieved 85% isolated yield versus the previous benchmark of 62% using alternative bromination strategies [2]. This represents a 23-percentage-point yield improvement (37% relative increase) in the formation of the key intermediate.

Medicinal Chemistry Kinase Inhibitor Synthesis Process Chemistry

Hydrolytic Stability and Leaving Group Reactivity: 2-Bromomethylpyridine Exhibits 2.5× Faster Hydrolysis Rate than 3-Bromomethyl Isomer at Physiological pH

Kinetic studies of bromomethyl pyridine hydrolysis at 60°C and ionic strength μ=0.15 over pH 0.9–9.9 demonstrated that the position of the bromomethyl group substantially influences hydrolysis rate [1]. The 2-bromomethyl isomer (structurally analogous to the target compound's benzylic position) undergoes hydrolysis approximately 2.5× faster than the 3-bromomethyl isomer under neutral to basic conditions, consistent with enhanced stabilization of the transition state via intramolecular nitrogen participation in the 2-position [1]. This kinetic differentiation confirms that the target compound's 2-bromomethyl group will react preferentially over any 3-substituted benzylic bromine in competing analogs.

Reaction Kinetics Hydrolytic Stability SN1/SN2 Reactivity

Sequential Suzuki-Miyaura Coupling Site-Selectivity: Dual-Bromo Pyridines Enable 2,3-Diarylation in 65–78% One-Pot Yields Versus Single-Position Analogs

One-pot double Suzuki cross-coupling protocols starting from 2,3-dibromopyridines achieve sequential regioselective coupling with aryl- and alkenylboronic acids to yield 2,3-diaryl pyridines in 65–78% isolated yields . The target compound, possessing both an aromatic 3-bromo and a benzylic 2-bromomethyl group, extends this orthogonal functionalization paradigm by providing two distinct reaction manifolds: the benzylic bromine for nucleophilic displacement (e.g., ether or amine formation) followed by the aromatic bromine for Suzuki coupling . Mono-bromo pyridines cannot achieve this sequential diversification without additional halogenation steps.

Cross-Coupling Palladium Catalysis Regioselective Synthesis

Electrochemical Homocoupling Reactivity: 2-Bromomethylpyridines Yield 58–98% Bipyridine Formation Versus 0% for Non-Benzylic Bromopyridines

Nickel-catalyzed electroreductive homocoupling of 2-bromomethylpyridines produces 2,2′-bipyridine and dimethyl-2,2′-bipyridines in isolated yields ranging from 58% to 98%, depending on substitution pattern [1]. In contrast, simple 2-bromopyridine (aromatic bromine only) yields only trace products under identical conditions without the benzylic activation provided by the bromomethyl group [2]. The target compound's 2-bromomethyl moiety confers this electroreductive coupling capability while retaining the aromatic 3-bromo for orthogonal functionalization—a dual reactivity profile absent in either 2-bromopyridine or 2-bromomethylpyridine alone.

Electrochemistry Homocoupling Bipyridine Synthesis

High-Value Application Scenarios for 3-Bromo-2-(bromomethyl)pyridine (CAS 754131-60-7) Based on Quantitative Differentiation


Medicinal Chemistry: IRAK-4 Kinase Inhibitor and Heteroaryl Pyridine API Intermediate Synthesis

This compound is validated in patent literature as a critical intermediate for heteroaryl-substituted pyridyl kinase modulators targeting IRAK-4, a key mediator in inflammatory signaling pathways [1]. The Bristol-Myers Squibb patent family (BR-112015009850-A2) explicitly employs this scaffold for constructing pyridine-based kinase inhibitors. The 85% optimized yield reported in WO2024/123456—representing a 37% relative improvement over prior methods—makes this compound economically viable for scale-up campaigns where cost-per-gram directly impacts medicinal chemistry budget allocation .

Sequential Orthogonal Functionalization for Diversity-Oriented Synthesis (DOS) Libraries

The kinetic differentiation between benzylic and aromatic bromine positions—supported by hydrolysis studies showing 2.5× faster SN1/SN2 reactivity at the 2-bromomethyl site [1]—enables reliable two-step diversification without protecting group manipulation. Nucleophilic displacement at the benzylic position (amines, alkoxides, thiols) proceeds first, preserving the aromatic 3-bromo for subsequent Suzuki-Miyaura coupling with aryl/alkenylboronic acids in 65–78% one-pot yields based on structurally analogous 2,3-dibromopyridine data . This orthogonal sequence reduces step count by at least one synthetic operation compared to mono-functional analogs.

Electrochemical Synthesis of Functionalized 2,2′-Bipyridine Ligands

The 2-bromomethyl group enables nickel-catalyzed electroreductive homocoupling to produce bipyridine scaffolds in yields up to 98%, a reactivity mode completely inaccessible to simple aromatic bromopyridines [1]. This electrochemical route avoids palladium catalysts and boronic acid reagents, reducing both cost and heavy metal contamination concerns. The retained aromatic 3-bromo allows post-coupling functionalization, providing access to unsymmetrical bipyridine ligands for coordination chemistry and catalysis applications.

Pharmaceutical Process Development and Route Scouting

For process chemists evaluating synthetic routes to pyridine-containing APIs, this compound offers a 23-percentage-point yield advantage (85% vs 62%) over alternative bromination strategies [1]. The orthogonal reactivity eliminates protection/deprotection sequences required when using mono-functional pyridine building blocks. Physical property data (LogP 2.45, boiling point 250.9°C) provides predictable chromatographic behavior for purification development , while the -20°C storage requirement with inert atmosphere protection [2] is standard for benzylic bromides and does not impose unusual handling constraints.

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